

exploring the biological activity of novel 1,7-phenanthroline compounds

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Compound of Interest

Compound Name: 1,7-Phenanthroline

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An In-depth Technical Guide on the Biological Activity of Novel **1,7-Phenanthroline** Compounds

For Researchers, Scientists, and Drug Development Professionals

The **1,7-phenanthroline** scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While historically less studied than its 1,10-phenanthroline isomer, recent research has unveiled the significant potential of **1,7-phenanthroline** derivatives across a spectrum of biological activities.^[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel **1,7-phenanthroline** compounds, with a focus on their anticancer, anticholinesterase, and antimicrobial properties.

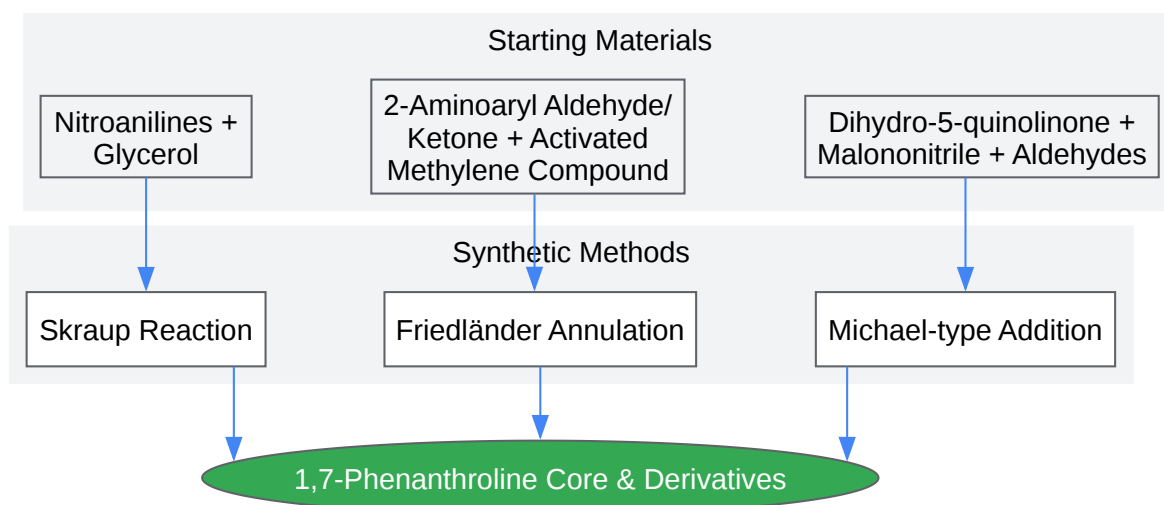
Synthesis of the 1,7-Phenanthroline Scaffold

The generation of novel **1,7-phenanthroline** derivatives begins with robust synthetic strategies. The core structure is typically assembled through the construction of its two pyridine rings fused to a central benzene ring. Key synthetic methodologies include:

- Skraup Reaction: A classic method involving the reaction of nitroanilines with glycerol in a strongly acidic medium.^[2]

- Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[1]
- Michael-type Addition: Utilized to synthesize 5,6-dihydro phenanthroline analogs through the reaction of a dihydro-5-quinolinone system, malononitrile, and various aldehydes.[1][2]
- Multicomponent Reactions (MCRs): Highly efficient processes where three or more reactants combine in a single step, offering significant molecular diversity.[1]

The ability to derivatize the core scaffold by introducing various substituents allows for the fine-tuning of electronic, optical, and biological properties, making it a fertile ground for developing new chemical entities.[1]



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Caption: General synthetic pathways to the **1,7-phenanthroline** core.

Anticancer and Antitumor Activity

The **1,7-phenanthroline** scaffold is a promising starting point for the development of new anticancer agents.[1] Research has focused on creating fused phenanthroline structures to

enhance biological activity, with several derivatives showing significant growth inhibition against various human cancer cell lines.[1][3]

Fused Pyrrolophenanthrolines

As analogues of phenstatin, a known anticancer agent, fused pyrrolophenanthroline derivatives have been synthesized and evaluated.[1] Notably, compounds derived from **1,7-phenanthroline**, 4,7-phenanthroline, and 1,10-phenanthroline have been tested against the National Cancer Institute (NCI) panel of 60 human cancer cell lines.[3]

- Compound 8a (a pyrrolo[2,1-c][4][5]phenanthroline) and Compound 11c (a pyrrolo[1,2-a][2][6]phenanthroline) demonstrated significant growth inhibition.[1][3]
- Compound 11c, in particular, showed a broad spectrum of antiproliferative efficacy with GI50 values ranging from 0.296 to 250 μ M.[1][3]
- Molecular docking studies suggest these compounds may act by binding to the colchicine binding site of tubulin.[3]

Metal Complexes

Complexation with metals can enhance the cytotoxic activity of phenanthroline-based compounds.

- A novel oxidovanadium(IV) complex with chrysin and phenanthroline, [VO(chrys)phenCl], showed higher cytotoxic effect in the human lung cancer A549 cell line compared to the complex without phenanthroline.[4] This was attributed to increased cellular uptake. The mechanism involves the production of reactive oxygen species (ROS), a decrease in glutathione (GSH), and mitochondrial membrane damage.[4]
- Novel silver(I) phenanthroline derivative complexes (P-235 and P-239) exhibited significant cytotoxicity against the human breast cancer (MDA-MB-231) cell line with IC50 values of 0.48 μ M and 0.12 μ M, respectively.[6]
- Copper(II) complexes with phenanthroline derivatives have also been shown to be potent proteasome inhibitors and apoptosis inducers in cancer cells.[7]

Mechanism of Action

The anticancer effects of phenanthroline derivatives are multifaceted and can involve:

- **DNA Intercalation:** The planar aromatic structure of phenanthrolines allows them to interact with DNA through π -stacking, potentially leading to DNA damage.[3][5]
- **Topoisomerase Inhibition:** Certain phenanthridine derivatives have been found to inhibit the activity of DNA topoisomerase I and II.[8]
- **Cell Cycle Arrest:** Compounds have been shown to arrest the cell cycle, for instance, in the S phase or G2/M phase.[6][8]
- **Induction of Apoptosis:** Many derivatives induce programmed cell death by modulating apoptosis-related proteins, such as downregulating Bcl-2 and upregulating Bax.[8]
- **Inhibition of Signaling Pathways:** A derivative of 1,10-phenanthroline, IPM713, was found to induce apoptosis in colorectal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[9]

Data Presentation: Anticancer Activity

Compound/Co mplex	Cancer Cell Line(s)	Activity Metric	Value (μM)	Reference
Compound 11c	NCI-60 Panel	GI50 Range	0.296 - 250	[1][3]
Molecule 8a	MCF-7 (Breast)	IC50	0.28	[8]
Molecule 8m	HepG2 (Liver)	IC50	0.39	[8]
IPM713	HCT116 (Colorectal)	IC50	1.7	[9]
P-235	MDA-MB-231 (Breast)	IC50	0.48	[6]
P-239	MDA-MB-231 (Breast)	IC50	0.12	[6]
PA (Hydroxamate)	SiHa (Cervical)	IC50	16.43	[10]

Anticholinesterase Activity

Derivatives of **1,7-phenanthroline** have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase enzymes.

- A series of pyrazolo[3,4-*j*][2][5]phenanthroline-3-carbonitrile derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
- Most of the synthesized compounds showed inhibitory activity against these enzymes.[2]

Data Presentation: Anticholinesterase Activity

Compound	Target Enzyme	IC50 (μM)	Reference
5c	AChE	53.29	[2]
5l	BChE	119.3	[2]
Galantamine (Control)	AChE	0.57	[2]
Galantamine (Control)	BChE	8.08	[2]

Antimicrobial and Antifungal Activity

Phenanthroline derivatives, particularly their metal complexes, exhibit a broad spectrum of antimicrobial and antifungal activities.^{[11][12]} Their mechanism of action is often attributed to their ability to chelate metal ions, thereby disrupting essential metal homeostasis and metabolic pathways in microorganisms.^{[5][13]}

- Hemiprotonic phenanthroline–phenanthroline⁺ compounds have shown broad-spectrum antibacterial and antifungal activities, proving effective even against drug-resistant bacteria like MRSA.^[11]
- These compounds have also demonstrated therapeutic efficacy in animal models of liver cancer with fungal infections, highlighting a dual therapeutic potential.^[11]

Other Biological Activities

- Enzyme Inhibition: Besides cholinesterases, phenanthroline derivatives can inhibit other enzymes. A 1,10-phenanthroline hydroxamate derivative (PA) was identified as a dual inhibitor of histone deacetylases (HDAC) and ribonucleotide reductase (RR) with IC₅₀ values of 10.80 μ M and 9.34 μ M, respectively.^[10]
- Antioxidant Activity: Some pyrazolo-fused phenanthrolines have demonstrated the ability to scavenge DPPH and ABTS cationic radicals, indicating antioxidant potential.^[2]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

- Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.^[7]
^[8]
- Compound Treatment: Treat the cells with various concentrations of the synthesized **1,7-phenanthroline** compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide or Cisplatin).^[8]

- Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[\[10\]](#)[\[14\]](#)
- MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of inhibition versus the compound concentration.

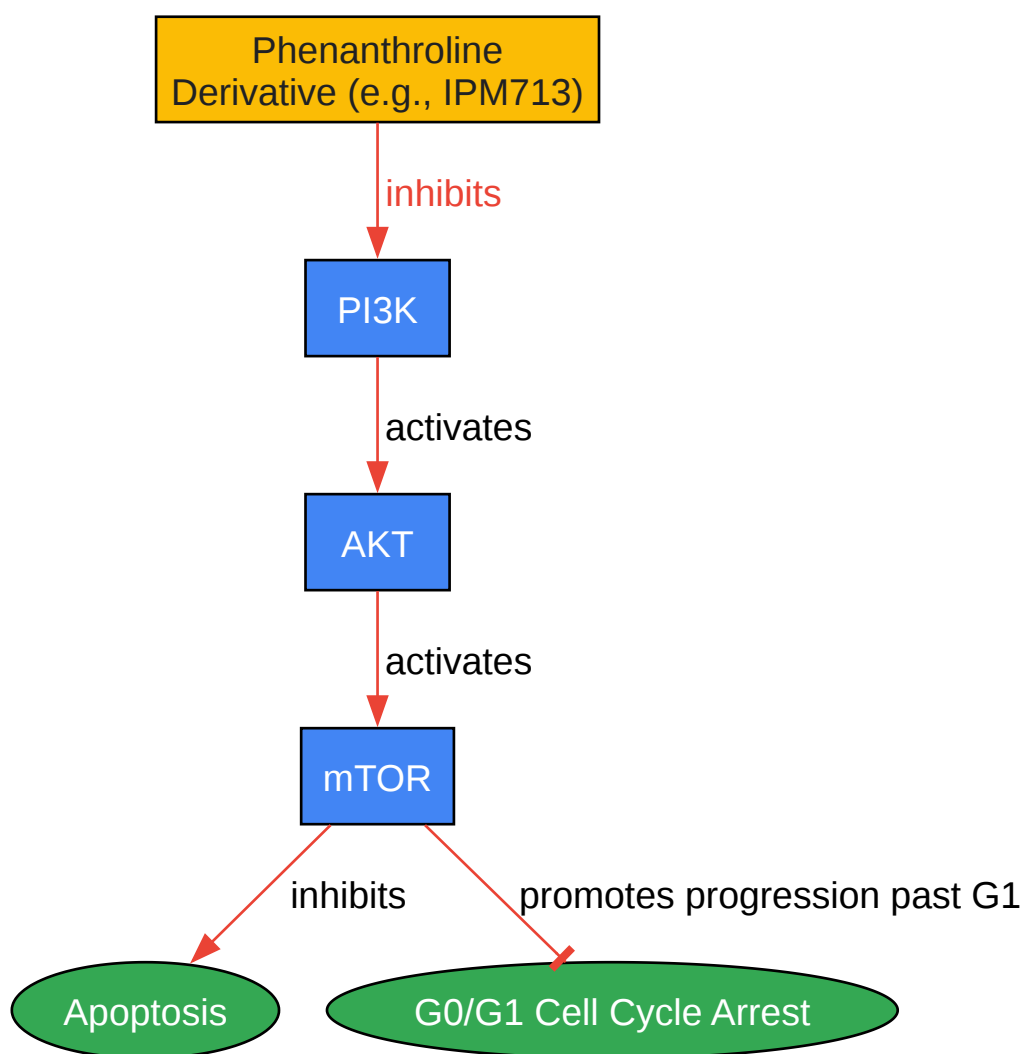
Protocol 2: Anticholinesterase Activity Assay (Ellman's Method)

This method is used to determine the inhibitory activity of compounds against AChE and BChE.

- Reagent Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
- Enzyme Inhibition: In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations. Incubate for 15 minutes at 25°C.
- Reaction Initiation: Add the DTNB and substrate solutions to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
- Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

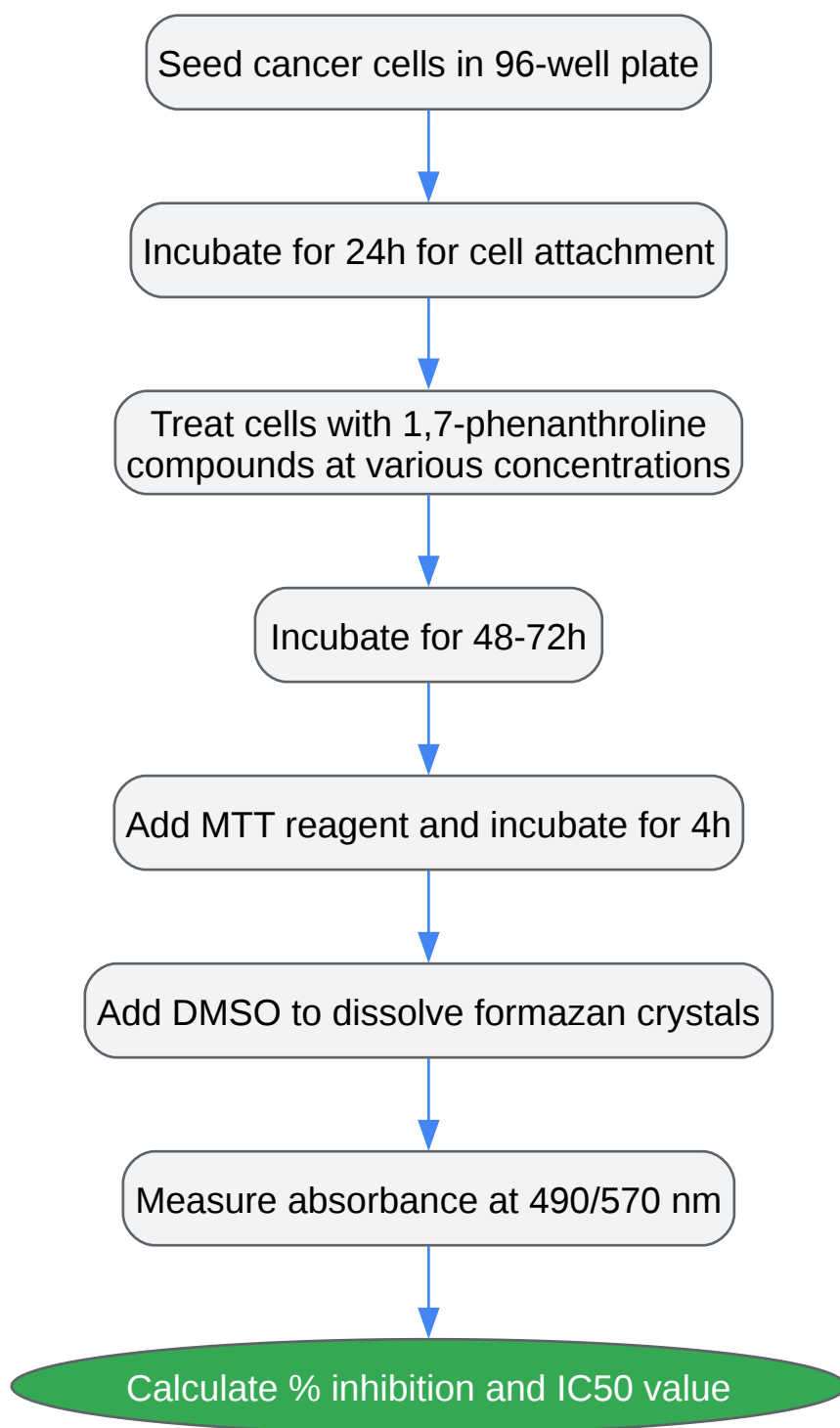
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations of Pathways and Workflows



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a phenanthroline derivative.[9]



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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